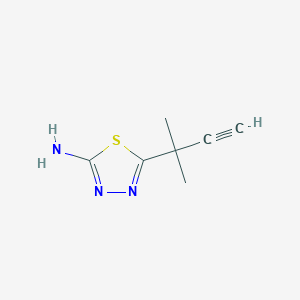

5-(2-Methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3S/c1-4-7(2,3)5-9-10-6(8)11-5/h1H,2-3H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDPCVJTCRSRPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)C1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-Methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 5-(2-Methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-amine. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in medicinal chemistry, known to impart a wide range of biological activities to molecules that contain it.[1][2] This guide details a robust synthetic protocol for the target compound, outlines a thorough characterization workflow, and discusses its potential as a valuable building block in drug discovery and materials science. The methodologies presented herein are designed to be both reproducible and scalable, providing a solid foundation for further investigation and application of this promising molecule.

Introduction: The Significance of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its bioisosteric relationship with other key heterocycles and its ability to participate in various non-covalent interactions with biological targets.[3] Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5] The incorporation of a unique substituent, the 2-methylbut-3-yn-2-yl group, introduces a terminal alkyne functionality. This "clickable" handle opens up avenues for facile post-synthetic modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry, enabling the rapid generation of diverse compound libraries for biological screening.

This guide will provide a detailed exploration of the synthesis of this compound, beginning with the strategic selection of precursors and culminating in a purified product. A comprehensive characterization of the final compound using modern analytical techniques will also be presented.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is most commonly achieved through the acid-catalyzed cyclization of a thiosemicarbazide with a corresponding carboxylic acid.[6][7] This approach is favored for its reliability and the ready availability of starting materials.

dot

Caption: Retrosynthetic analysis of the target compound.

Our synthetic strategy involves the reaction of 3,3-dimethylbut-4-ynoic acid with thiosemicarbazide in the presence of a suitable dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphate ester (PPE).[6][8] This one-pot reaction proceeds via the initial formation of an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization and dehydration to afford the desired 1,3,4-thiadiazole ring.

Experimental Protocol: Synthesis of this compound

This protocol provides a step-by-step methodology for the synthesis of the title compound.

Materials and Reagents:

-

3,3-Dimethylbut-4-ynoic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Ethyl acetate

-

Hexanes

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,3-dimethylbut-4-ynoic acid (1.0 eq) and thiosemicarbazide (1.1 eq).

-

Solvent Addition: Add anhydrous dichloromethane (50 mL) to the flask.

-

Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add phosphorus oxychloride (2.0 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and should be performed in a well-ventilated fume hood.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C) and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

-

Neutralization: Slowly add saturated aqueous sodium bicarbonate solution to the mixture until the effervescence ceases and the pH is approximately 8.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine solution (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

dot

Caption: Workflow for the synthesis of the target compound.

Characterization and Spectroscopic Data

A thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following analytical techniques are recommended.

Table 1: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Singlet for the two amine protons (NH₂), a singlet for the terminal alkyne proton (C≡CH), and a singlet for the two methyl groups (C(CH₃)₂). |

| ¹³C NMR | Peaks corresponding to the thiadiazole ring carbons, the quaternary carbon, the methyl carbons, and the two alkyne carbons. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (amine), C≡C-H stretching (terminal alkyne), C≡C stretching, and C=N stretching (thiadiazole ring).[9] |

| Mass Spec (m/z) | The molecular ion peak [M]⁺ corresponding to the calculated molecular weight of the compound. |

4.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to show key functional group absorptions. The presence of the amine group should be confirmed by N-H stretching vibrations around 3300-3100 cm⁻¹. A sharp peak around 3300 cm⁻¹ would indicate the terminal alkyne C-H stretch, while the C≡C triple bond stretch would appear around 2100 cm⁻¹. The C=N stretching of the thiadiazole ring is anticipated in the 1650-1550 cm⁻¹ region.[10]

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure. In the ¹H NMR spectrum, the amine protons are expected to appear as a broad singlet. The terminal alkyne proton should give a sharp singlet, and the two equivalent methyl groups will also appear as a singlet. In the ¹³C NMR spectrum, distinct signals for all the carbon atoms in the molecule should be observable, providing definitive structural confirmation.

4.3. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the compound, confirming its elemental composition. The mass spectrum should show a prominent molecular ion peak corresponding to the molecular formula C₇H₉N₃S.[8][9]

Potential Applications in Drug Discovery and Beyond

The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[11][12] The title compound, with its unique substitution pattern, holds promise in several therapeutic areas:

-

Anticancer Agents: Many 1,3,4-thiadiazole derivatives have shown potent anticancer activity.[3][9] The synthesized compound could be evaluated for its cytotoxic effects against various cancer cell lines.

-

Antimicrobial Agents: The thiadiazole ring is a component of several known antibacterial and antifungal agents.[1][4] The compound's efficacy against a panel of pathogenic bacteria and fungi could be investigated.

-

Enzyme Inhibitors: The structural features of this molecule may allow it to interact with the active sites of various enzymes, making it a candidate for inhibitor screening.

The presence of the terminal alkyne functionality significantly enhances the utility of this compound as a versatile building block for the synthesis of more complex molecules through "click" chemistry. This allows for the rapid generation of focused libraries for structure-activity relationship (SAR) studies.

Conclusion

This technical guide has detailed a practical and efficient method for the synthesis of this compound. The described protocol, coupled with a comprehensive characterization strategy, provides a solid foundation for researchers to produce and validate this novel compound. The potential applications of this molecule in drug discovery and materials science, underscored by the versatile 1,3,4-thiadiazole core and the "clickable" alkyne handle, make it a valuable target for further investigation. The information presented herein is intended to empower researchers to explore the full potential of this promising heterocyclic compound.

References

-

5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine - NIH. (n.d.). Retrieved from [Link]

- Aliabadi, A., Mohammadi-Farani, A., Roodabeh, S., & Ahmadi, F. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iran J Pharm Res., 16(1), e124907.

- Gomha, S. M., Edrees, M. M., Muhammad, Z. A., & El-Reedy, A. A. M. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 11, 2805–2818.

-

METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). Retrieved from [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC. (2025, April 16). Retrieved from [Link]

-

(PDF) Synthesis of 2-amino-1-3-4-thiadiazoles. (2025, August 6). Retrieved from [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC - NIH. (2021, August 25). Retrieved from [Link]

-

Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative | SAR Publication. (2023, December 6). Retrieved from [Link]

-

A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - MDPI. (2021, August 25). Retrieved from [Link]

-

Synthesis of 1,3,4-thiadiazoles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations - DergiPark. (n.d.). Retrieved from [Link]

-

(PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (n.d.). Retrieved from [Link]

- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents. (n.d.).

-

(PDF) Ni(II) and Co(III) complexes of 5-methyl-1,3,4-thiadiazole-2-thiol: Syntheses, spectral, structural, thermal analysis, and DFT calculation. (2015, June 25). Retrieved from [Link]

-

Synthesis, Characterization, and Biological Activity for a New Ligand 2,5-bis[(butan-2-ylidene)hydrazinyl]-1,3,4-thiadiazole with Some Transition Metal Complexes - Impactfactor. (2021, September 25). Retrieved from [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - MDPI. (n.d.). Retrieved from [Link]

-

1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry | Chemical Reviews - ACS Publications. (n.d.). Retrieved from [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PubMed Central. (2022, October 17). Retrieved from [Link]

-

Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - MDPI. (n.d.). Retrieved from [Link]

Sources

- 1. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(Thiophen-2-ylmethyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brieflands.com [brieflands.com]

- 6. researchgate.net [researchgate.net]

- 7. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It’s Derivative | SAR Publication [sarpublication.com]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of 5-(2-Methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 5-(2-Methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-amine. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational reference for the identification and characterization of this and structurally related compounds. The interpretation of the predicted spectra is grounded in the analysis of its constituent functional groups: the 2-amino-1,3,4-thiadiazole core and the 2-methylbut-3-yn-2-yl substituent.

Introduction

The 1,3,4-thiadiazole moiety is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities.[1] The incorporation of an amino group at the 2-position and a lipophilic, sterically demanding 2-methylbut-3-yn-2-yl group at the 5-position is anticipated to confer unique physicochemical and biological properties. Accurate structural elucidation is the cornerstone of understanding structure-activity relationships and ensuring the integrity of synthesized compounds. This guide serves as a predictive blueprint for the spectroscopic characterization of this compound, providing researchers with the necessary tools for its unambiguous identification.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of this compound is characterized by a planar 2-amino-1,3,4-thiadiazole ring connected to a tertiary carbon bearing two methyl groups and a terminal alkyne. This unique combination of functional groups gives rise to a distinct spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of the title compound are detailed below.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, with three distinct signals corresponding to the amine, methyl, and acetylenic protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0-7.5 | Singlet (broad) | 2H | -NH₂ | The chemical shift of the amino protons on a 2-amino-1,3,4-thiadiazole ring is typically observed in this region and can be concentration-dependent.[2][3] |

| ~2.5-3.0 | Singlet | 1H | -C≡CH | The acetylenic proton is expected to appear as a sharp singlet in this range. |

| ~1.6 | Singlet | 6H | -C(CH₃)₂ | The six equivalent methyl protons are expected to give a sharp singlet, characteristic of a tertiary butyl-like group.[4] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton, including the quaternary carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C2 (Thiadiazole) | The carbon atom of the 2-amino-1,3,4-thiadiazole ring bearing the amino group is expected to be significantly deshielded.[2] |

| ~155 | C5 (Thiadiazole) | The carbon atom of the thiadiazole ring attached to the substituent is also deshielded. |

| ~85 | -C ≡CH | The sp-hybridized carbon of the alkyne attached to the hydrogen is expected in this region. |

| ~75 | -C≡C H | The sp-hybridized carbon of the alkyne attached to the tertiary carbon will be slightly more shielded. |

| ~70 | -C (CH₃)₂ | The quaternary carbon of the 2-methylbut-3-yn-2-yl group will be in this range. |

| ~28 | -C(C H₃)₂ | The methyl carbons are expected to be in the aliphatic region, similar to those in a t-butyl group.[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the key functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Assignment |

| ~3330-3270 | Strong, Sharp | C-H Stretch | Terminal alkyne C-H |

| ~3300-3100 | Medium-Strong, Broad | N-H Stretch | -NH₂ |

| ~2150-2100 | Weak-Medium | C≡C Stretch | Terminal alkyne |

| ~1640-1600 | Medium | N-H Bend | -NH₂ |

| ~1550-1450 | Medium | C=N Stretch | Thiadiazole ring |

The presence of a sharp, strong band around 3300 cm⁻¹ for the acetylenic C-H stretch and a weaker band around 2120 cm⁻¹ for the C≡C stretch are highly diagnostic for the terminal alkyne functionality.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in its structural confirmation.

Predicted Molecular Ion and Fragmentation

-

Molecular Ion (M⁺): The molecular weight of C₇H₉N₃S is 167.05. A prominent molecular ion peak is expected at m/z = 167.

-

Key Fragmentation Pathways:

-

Loss of a methyl group (-CH₃): A significant fragment at m/z = 152 is anticipated due to the loss of one of the methyl groups from the tertiary carbon.

-

Loss of the acetylenic proton (-H): Terminal alkynes often show a notable M-1 peak, so a fragment at m/z = 166 is possible.[8]

-

Cleavage of the C-C bond between the ring and the substituent: This would lead to fragments corresponding to the 2-amino-1,3,4-thiadiazole cation (m/z = 100) and the 2-methylbut-3-yn-2-yl cation (m/z = 67).

-

Propargyl cation: Fragmentation of the side chain can lead to the formation of a propargyl-type cation.[8]

-

Caption: Predicted major fragmentation pathways in the mass spectrum.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Acquisition parameters: Standard pulse sequence, sufficient number of scans for good signal-to-noise ratio.

-

Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Acquisition parameters: Proton-decoupled pulse sequence, longer acquisition time and more scans may be necessary due to the lower natural abundance of ¹³C.

-

Referencing: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm, CDCl₃ at 77.16 ppm).

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press into a transparent pellet.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

A background spectrum should be collected prior to sample analysis.

-

Mass Spectrometry

-

Sample Introduction:

-

Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse directly into the mass spectrometer.

-

GC-MS: If the compound is sufficiently volatile and thermally stable, separation by gas chromatography prior to mass analysis can be employed.

-

-

Ionization: Electron Impact (EI) is a common method for small molecules and will likely produce the fragmentation patterns discussed.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used.

Conclusion

The predicted spectroscopic data for this compound provides a comprehensive analytical profile for this novel compound. The characteristic signals in ¹H and ¹³C NMR, the diagnostic absorption bands in IR, and the anticipated fragmentation patterns in MS collectively offer a robust means of structural verification. This guide is intended to facilitate the research and development of new chemical entities based on the 2-amino-1,3,4-thiadiazole scaffold by providing a solid foundation for their spectroscopic characterization.

References

-

Synthesis of New Di- and Trinorlabdane Compounds with 2-amino-1,3-thiazole Units. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Retrieved January 23, 2026, from [Link]

-

Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). PubMed. Retrieved January 23, 2026, from [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (n.d.). JOCPR. Retrieved January 23, 2026, from [Link]

-

2-Amino-1,3,4-thiadiazole - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 23, 2026, from [Link]

-

IR: alkynes. (n.d.). University of Calgary. Retrieved January 23, 2026, from [Link]

-

t-Butyl group towers over other 1H resonances. (n.d.). ACD/Labs. Retrieved January 23, 2026, from [Link]

-

Mass Spectrometry: Alkyne Fragmentation. (2024). JoVE. Retrieved January 23, 2026, from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved January 23, 2026, from [Link]

-

Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). (2023, January 19). YouTube. Retrieved January 23, 2026, from [Link]

-

Spectroscopy of the Alkynes. (2023, January 22). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

-

Lec15 - IR Spectra of Alkynes and Nitriles. (2021, April 17). YouTube. Retrieved January 23, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Novel 1,3,4-Thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 1,3,4-thiadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This is attributed to its function as a bioisostere of pyrimidine and its inherent ability to cross biological membranes.[3] A thorough understanding of the physicochemical properties of novel 1,3,4-thiadiazole derivatives is paramount for optimizing their drug-like characteristics, from absorption and distribution to metabolism and excretion (ADME). This guide provides an in-depth exploration of the synthesis, characterization, and critical physicochemical evaluation of these promising therapeutic agents.

Synthesis and Structural Elucidation of Novel 1,3,4-Thiadiazole Derivatives

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is a well-established process, often commencing with the cyclization of thiosemicarbazides with various reagents.[2][4] A common and efficient method involves the reaction of carboxylic acids with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride.[2]

General Synthesis Protocol:

A mixture of the desired carboxylic acid and phosphorus oxychloride is stirred at room temperature. Thiosemicarbazide is then added, and the reaction mixture is heated. Following this, the mixture is carefully quenched with water and refluxed. The pH is then adjusted to 8 with a sodium hydroxide solution to precipitate the crude product, which is subsequently filtered and recrystallized to yield the purified 5-aryl-1,3,4-thiadiazol-2-amine derivative.[2]

Structural Characterization:

The successful synthesis and purity of the derivatives are confirmed through a suite of spectroscopic techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Key vibrational bands confirm the presence of characteristic functional groups. For instance, N-H stretching vibrations are typically observed in the range of 3262–3167 cm⁻¹, while C=N, C–N, and C–S stretching vibrations appear between 1575–1183 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR spectra are crucial for identifying the protons in the molecule. The N-H proton of the amino group typically resonates as a singlet, and aromatic protons appear as multiplets in their expected regions.[1][5]

-

¹³C-NMR spectra provide evidence of the carbon skeleton. The two carbon atoms of the 1,3,4-thiadiazole ring are characteristically observed at approximately 163-160 ppm and 159-158 ppm.[1]

-

-

Elemental Analysis: Confirms the elemental composition of the synthesized compounds, matching the calculated percentages of carbon, hydrogen, nitrogen, and sulfur.[2]

Lipophilicity: A Key Determinant of Drug Action

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical physicochemical property that influences a drug's absorption, distribution, and ability to cross cell membranes. It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.

Experimental Determination of logP:

Two primary methods are employed for the experimental determination of logP:

-

Shake-Flask Method: This traditional and highly reliable method involves dissolving the compound in a biphasic system of n-octanol and water, followed by vigorous shaking to allow for partitioning. The concentration of the compound in each phase is then determined, typically by UV-Vis spectrophotometry, to calculate the partition coefficient.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a more rapid and high-throughput method. The retention time of the compound on a nonpolar stationary phase is correlated with the retention times of compounds with known logP values to determine the logP of the test compound.

Computational Prediction of logP:

Various in silico models can predict logP values based on the molecular structure of the compound. These computational tools are invaluable for the early stages of drug discovery, allowing for the rapid screening of large libraries of virtual compounds.

Aqueous Solubility: A Prerequisite for Bioavailability

Adequate aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract and distributed throughout the body. Poor solubility can lead to low bioavailability and therapeutic efficacy.

Experimental Determination of Aqueous Solubility:

-

Kinetic Solubility Assay: This high-throughput method is often used in early drug discovery. A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer, and the formation of a precipitate is monitored over time, often by nephelometry (light scattering) or UV spectroscopy after filtration.

-

Thermodynamic Solubility Assay: This method determines the true equilibrium solubility of a compound. An excess of the solid compound is equilibrated with an aqueous buffer over an extended period (e.g., 24 hours). The concentration of the dissolved compound in the supernatant is then measured, typically by HPLC or UV-Vis spectroscopy.

Ionization Constant (pKa): Influencing Drug Behavior in Physiological Environments

The pKa of a compound is the pH at which it exists in an equal mixture of its protonated and deprotonated forms. Since the pH of various physiological compartments differs, the pKa of a drug molecule significantly impacts its charge state, which in turn affects its solubility, permeability, and interaction with biological targets.

Experimental Determination of pKa:

-

Potentiometric Titration: This is a highly accurate method where a solution of the compound is titrated with a standard acid or base, and the change in pH is monitored with a pH electrode. The pKa is determined from the inflection point of the titration curve.[6]

-

UV-Vis Spectrophotometry: This method is suitable for compounds containing a chromophore near the ionizable center. The UV-Vis spectrum of the compound is recorded at various pH values, and the pKa is determined from the pH-dependent changes in absorbance.

-

Capillary Electrophoresis: This technique separates molecules based on their electrophoretic mobility, which is influenced by their charge. By measuring the mobility of a compound across a range of pH values, its pKa can be accurately determined.[7]

Chemical Stability: Ensuring Drug Integrity

The chemical stability of a drug substance is its ability to resist chemical change or degradation over time under various environmental conditions. Instability can lead to a loss of potency and the formation of potentially toxic degradation products.

Forced Degradation Studies:

Forced degradation, or stress testing, is a critical component of drug development that provides insights into the degradation pathways and products of a drug substance. These studies involve subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions.

Typical Stress Conditions Include:

-

Acidic and Basic Hydrolysis: The compound is exposed to acidic and basic solutions at elevated temperatures to assess its susceptibility to hydrolysis. The 1,3,4-thiadiazole ring can be susceptible to cleavage under basic or neutral pH conditions.

-

Oxidation: The compound is treated with an oxidizing agent, such as hydrogen peroxide, to evaluate its oxidative stability.

-

Photostability: The compound is exposed to light of a specified wavelength and intensity to determine its sensitivity to photodegradation.

-

Thermal Stress: The compound is heated to assess its thermal stability.

The degradation products are then identified and characterized using techniques such as HPLC coupled with mass spectrometry (LC-MS).

Illustrative Data and Workflow

To provide a practical context, the following table summarizes hypothetical physicochemical data for a series of novel 1,3,4-thiadiazole derivatives.

| Compound ID | R¹ Group | R² Group | Molecular Weight ( g/mol ) | LogP (experimental) | pKa | Aqueous Solubility (µg/mL) |

| TDZ-001 | Phenyl | -NH₂ | 177.22 | 1.85 | 6.2 | 150 |

| TDZ-002 | 4-Chlorophenyl | -NH₂ | 211.66 | 2.54 | 5.8 | 50 |

| TDZ-003 | 4-Methoxyphenyl | -NH₂ | 207.25 | 1.70 | 6.5 | 200 |

| TDZ-004 | Pyridin-4-yl | -NH₂ | 178.21 | 0.95 | 4.8 / 7.1 | 500 |

Experimental Protocols

Protocol 1: Determination of logP by Shake-Flask Method

-

Preparation of Solutions: Prepare a stock solution of the 1,3,4-thiadiazole derivative in n-octanol. Prepare a series of standard solutions of the compound in both water-saturated n-octanol and n-octanol-saturated water for calibration curves.

-

Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of water.

-

Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and partitioning. Allow the layers to separate completely.

-

Analysis: Carefully separate the n-octanol and aqueous layers. Determine the concentration of the compound in each layer using a validated analytical method, such as UV-Vis spectrophotometry, by comparing the absorbance to the respective calibration curves.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Protocol 2: Determination of Thermodynamic Aqueous Solubility

-

Sample Preparation: Add an excess amount of the solid 1,3,4-thiadiazole derivative to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Analysis: Carefully collect an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection or LC-MS.

-

Quantification: Calculate the solubility in µg/mL or µM by comparing the analytical response to a standard curve prepared with known concentrations of the compound.

Protocol 3: Determination of pKa by Potentiometric Titration

-

Solution Preparation: Prepare a solution of the 1,3,4-thiadiazole derivative of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments. Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

Visualization of Key Concepts

Diagram 1: General Synthesis Workflow

Caption: General workflow for the synthesis of novel 1,3,4-thiadiazole derivatives.

Diagram 2: Interplay of Physicochemical Properties in Drug Development

Caption: The interconnectedness of physicochemical properties and their impact on ADME.

Conclusion

The 1,3,4-thiadiazole scaffold continues to be a rich source of novel drug candidates. A comprehensive understanding and systematic evaluation of their physicochemical properties are indispensable for the successful translation of these promising molecules from the laboratory to the clinic. By integrating rational synthesis, robust analytical characterization, and a thorough assessment of lipophilicity, solubility, ionization, and stability, researchers can significantly enhance the probability of developing effective and safe 1,3,4-thiadiazole-based therapeutics.

References

-

Gür, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30089-30103. [Link]

-

Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 604-611. [Link]

-

Matysiak, J., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8081. [Link]

-

Jadhav, K. M., et al. (2023). 1, 3, 4- Thiadiazole and Its Derivatives- A Review on Syntheic Account and Recent Progress on its Phermoacological Activities. Asian Journal of Pharmaceutical Research and Development, 11(3), 123-131. [Link]

-

Matysiak, J. (2024). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 17(1), 10. [Link]

-

Di Micco, S., et al. (2022). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 27(19), 6539. [Link]

-

Matysiak, J. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. [Link]

-

Perlovich, G. L., & Raevsky, O. A. (2021). Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives. Physical Chemistry Chemical Physics, 23(3), 1859-1871. [Link]

-

Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 393-397. [Link]

-

Çolak, A., et al. (2021). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Frontiers in Chemistry, 9, 642491. [Link]

-

Analiza. (2022). Using Capillary Electrophoresis to Measure pKa. [Link]

-

Ruiz-Caro, J., et al. (2011). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 2(2), 147-151. [Link]

-

Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. Syracuse University. [Link]

-

Agilent Technologies. (n.d.). High Performance Capillary Electrophoresis. [Link]

-

Truman State University. (n.d.). Spectrophotometric Determination Of The Pka Of Bromothymol Blue. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

- Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24(1), 1-14.

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

-

SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

-

Wang, J., et al. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics, 48(4), 488-515. [Link]

-

Al-Ostoot, F. H., et al. (2021). In-Silico Molecular Docking Study of Substituted Imidazo 1,3,4 Thiadiazole Derivatives: Synthesis, Characterization. Krishna Vishwa Vidyapeeth. [Link]

-

Rupp, M. (2014). Predicting the pKa of Small Molecules. arXiv. [Link]

-

Zhang, S. (2014). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO? Wiley Online Library. [Link]

-

Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Creative Bioarray. (n.d.). In-vitro Thermodynamic Solubility. [Link]

-

ECETOC. (2007). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Analiza. (n.d.). pKa. [Link]

-

Loo, F. C., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15689-15696. [Link]

-

Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

Pharmaffiliates. (2023). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. [Link]

-

ECETOC. (2007). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Analiza. (n.d.). pKa. [Link]

-

Loo, F. C., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15689-15696. [Link]

-

Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

Pharmaffiliates. (2023). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. [Link]

Sources

- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemmethod.com [chemmethod.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Unlocking Synthetic Diversity: A Guide to the Reactivity of the Terminal Alkyne in Thiadiazole Compounds

An In-Depth Technical Guide

Introduction: The Thiadiazole Core and the Versatile Alkyne Handle

Thiadiazoles represent a vital class of five-membered heterocyclic compounds, incorporating a sulfur atom and two nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a terminal alkyne functionality onto the thiadiazole ring transforms it into a highly versatile synthetic intermediate. The unique linear geometry and rich electron density of the carbon-carbon triple bond serve as a reactive "handle," enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds through a variety of reliable and high-yielding transformations.[4]

This guide provides an in-depth exploration of the key reactions that leverage the reactivity of the terminal alkyne on thiadiazole compounds. We will delve into the mechanistic underpinnings of these transformations, discuss the critical parameters that govern their success, and provide field-proven protocols for their practical application. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the synthetic potential of alkynyl-thiadiazoles for the creation of novel molecular entities.

Core Reactivity Profile of Alkynyl-Thiadiazoles

The reactivity of the terminal alkyne is dominated by two primary modes of transformation: palladium/copper-catalyzed cross-coupling reactions and cycloaddition reactions. Understanding the principles behind these methods is crucial for strategic molecular design.

Figure 1: Key synthetic pathways for functionalizing terminal alkyne-substituted thiadiazoles.

The Sonogashira Cross-Coupling: Forging C(sp)-C(sp²) Bonds

The Sonogashira reaction is a powerful and widely used method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is indispensable for elaborating the structure of alkynyl-thiadiazoles, allowing for the direct attachment of various aryl or heteroaryl moieties.

Mechanistic Rationale and Causality

The transformation proceeds via a synergistic dual catalytic cycle involving both palladium and copper(I).[6][7]

-

Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (Ar-X) to form a Pd(II) complex.

-

Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne.

-

Transmetalation: The copper acetylide then transfers the acetylide group to the Pd(II) complex, regenerating the Cu(I) catalyst.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (Ar-C≡C-Thiadiazole) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

Figure 2: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Choices & Self-Validation

The success of a Sonogashira coupling is highly sensitive to the choice of catalyst, solvent, base, and temperature.[8] A self-validating protocol must consider these factors to ensure reproducibility and high yield.

-

Catalysts: A combination of a palladium(0) source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI) is standard.[5][6] The phosphine ligands on the palladium stabilize the complex and are critical for the catalytic cycle.

-

Base: An amine base, such as diisopropylamine (DIPA) or triethylamine (TEA), is required.[8] It serves to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide, and also acts as a scavenger for the hydrogen halide produced during the reaction.

-

Solvent: Aprotic solvents like toluene or DMF are commonly used. The choice can significantly impact catalyst solubility and reaction rate.[8]

-

Regioselectivity on Dihalo-thiadiazoles: When coupling with dihalogenated thiadiazoles (e.g., 3,5-dihalo-1,2,4-thiadiazole), the reaction often proceeds with high regioselectivity. For the 1,2,4-thiadiazole ring, the C5 position is significantly more reactive towards nucleophiles than the C3 position. This is attributed to the lower electron density at C5, a claim validated by molecular orbital analysis.[8] This inherent electronic bias allows for selective monosubstitution by using a slight excess (e.g., 1.1 equivalents) of the alkyne. Disubstitution can be achieved by using a larger excess (e.g., 3 equivalents) of the alkyne or by a sequential coupling strategy.[8]

Data Presentation: Optimized Sonogashira Conditions

The following table summarizes optimized conditions for the Sonogashira coupling of various alkynes with 3,5-dihalo-1,2,4-thiadiazoles, as demonstrated in the synthesis of novel anticancer agents.[8]

| Alkyne Component | Halothiadiazole | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| Ethynylferrocene | Dichloro/Diiodo | PdCl₂(PPh₃)₂ / CuI | DIPA | Toluene | 50 | 66-87 |

| Phenylacetylene | Dichloro/Diiodo | PdCl₂(PPh₃)₂ / CuI | DIPA | Toluene | 50 | 66-87 |

| Erlotinib (ethynylphenyl) | Dichloro/Diiodo | Pd[P(t-Bu)₃]₂ / CuI | K₃PO₄ | DMF | 80 | 66-87 |

Table adapted from data presented in Szabó et al., RSC Advances, 2021.[8]

Field-Proven Protocol: Sonogashira Coupling

This protocol describes the selective monosubstitution at the C5 position of a 3,5-diiodo-1,2,4-thiadiazole.

-

Inert Atmosphere: To a flame-dried Schlenk flask, add the 3,5-diiodo-1,2,4-thiadiazole (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 eq.), and copper(I) iodide (CuI, 0.025 eq.).

-

Purging: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe. Stir the suspension for 5 minutes.

-

Base and Alkyne: Add the amine base (e.g., DIPA, 7.0 eq.) followed by the terminal alkyne (1.1 eq.) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 50 °C) and monitor its progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., diethyl ether).

-

Purification: Filter the mixture through a pad of Celite to remove catalyst residues. Wash the filtrate sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.[9] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel to obtain the desired C5-alkynyl-C3-iodo-1,2,4-thiadiazole.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is a cornerstone of "click chemistry".[10] The copper(I)-catalyzed version (CuAAC) is particularly powerful because it is high-yielding, proceeds under mild, often aqueous conditions, and, most importantly, is highly regioselective, exclusively affording the 1,4-disubstituted 1,2,3-triazole isomer.[11][12] This reaction is ideal for conjugating thiadiazole moieties to other molecules, such as biomolecules or polymers, in drug discovery and materials science.

Mechanistic Rationale and Causality

Unlike the concerted thermal cycloaddition, the CuAAC reaction follows a stepwise pathway.[11]

-

Copper Acetylide Formation: The reaction is initiated by the interaction of the Cu(I) catalyst with the terminal alkyne to form a copper acetylide. This is the same initial activation step as in the Sonogashira reaction.

-

Coordination and Cyclization: The azide coordinates to the copper center, bringing it into close proximity with the activated alkyne. This is followed by a cyclization step to form a six-membered copper-containing intermediate (a metallacycle).

-

Ring Contraction and Protonolysis: The metallacycle rearranges and, upon protonolysis, releases the stable 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst.

The use of a Cu(I) catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed version and dictates the regiochemical outcome.[11]

Figure 3: Simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Choices & Self-Validation

A robust CuAAC protocol relies on maintaining a sufficient concentration of the active Cu(I) species.

-

Catalyst Source: While Cu(I) salts like CuI can be used directly, they are prone to oxidation to the inactive Cu(II) state. A more reliable and common practice is to generate Cu(I) in situ. This is typically achieved by reducing a Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), with a mild reducing agent like sodium ascorbate.[11][13]

-

Ligands: In biological applications or complex reaction media, a stabilizing ligand such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often used.[13] These ligands protect the Cu(I) from oxidation and disproportionation, ensuring catalytic activity while also potentially reducing copper-induced cytotoxicity in bioconjugation experiments.

-

Solvent: The reaction is remarkably versatile in its solvent tolerance. It is often performed in mixtures of water and t-butanol, but also works well in a range of organic solvents.[9][11]

Field-Proven Protocol: CuAAC "Click" Reaction

This protocol describes a general procedure for the CuAAC reaction between an alkynyl-thiadiazole and an organic azide.

-

Reagent Preparation: In a suitable vial, dissolve the alkynyl-thiadiazole (1.0 eq.) and the azide partner (1.0 eq.) in a solvent mixture (e.g., 1:1 t-butanol/water).

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq.). In a third vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq.).

-

Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed immediately by the copper(II) sulfate solution.[9] A color change is often observed as the reaction begins.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1 to 24 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Purification: If necessary, purify the resulting 1,2,3-triazole product by column chromatography or recrystallization.

Figure 4: General experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion and Future Outlook

The terminal alkyne is a powerful functional group that unlocks immense synthetic potential for the thiadiazole scaffold. The Sonogashira coupling and the copper-catalyzed azide-alkyne cycloaddition are two of the most robust and reliable methods for its elaboration. A thorough understanding of the mechanisms and the critical experimental parameters that govern these reactions is paramount for their successful application in the synthesis of complex molecules for drug discovery and materials science. The ability to selectively functionalize specific positions on the thiadiazole ring, guided by its inherent electronic properties, further enhances the strategic value of these intermediates. As the demand for novel, structurally diverse compounds continues to grow, the reactivity of the alkynyl-thiadiazole core will undoubtedly remain a central theme in modern synthetic and medicinal chemistry.

References

-

Szabó, N., Hess, A., et al. (2021). Synthesis, structure and in vitro antiproliferative effects of alkyne-linked 1,2,4-thiadiazole hybrids including erlotinib- and ferrocene-containing derivatives. RSC Advances. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

-

Ghaffari, M., & Fakhri, F. (2024). Recent advances in the application of alkynes in multicomponent reactions. RSC Advances. Available at: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

-

Zhang, L., et al. (2018). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications. Available at: [Link]

-

PubMed. (n.d.). Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles. PubMed. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2-alkynyl benzoxazole and –thiazole via Sonogashira Cross Coupling. ResearchGate. Available at: [Link]

-

Macquarie University. (n.d.). Regioselectivity for the Rh(I)‐catalyzed Annulation of 1,2,3‐Thiadiazoles with Alkynes. Macquarie University Research Portal. Available at: [Link]

-

Cain, C. F., et al. (2019). Synthetic fermentation of β-peptide macrocycles by thiadiazole-forming ring-closing reactions. Nature Communications. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of the functionalized 1,2,3‐thiadiazole derivatives. ResearchGate. Available at: [Link]

-

Babalola, B. S., et al. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available at: [Link]

-

MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Efficient Syntheses of Thiadiazoline and Thiadiazole Derivatives. ResearchGate. Available at: [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Royal Society of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). A convenient route for the synthesis of new thiadiazoles. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Advances in 1,3-Dipolar cycloaddition reaction of azides and alkynes - A prototype of "click" chemistry. ResearchGate. Available at: [Link]

-

MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Copper-catalysed azide-alkyne cycloadditions (CuAAC): An update. ResearchGate. Available at: [Link]

-

National Institutes of Health. (n.d.). Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes. National Library of Medicine. Available at: [Link]

-

National Institutes of Health. (n.d.). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. National Library of Medicine. Available at: [Link]

-

YouTube. (2019). cycloadditions with azides. YouTube. Available at: [Link]

-

ResearchGate. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. (n.d.). Journal of Reports in Pharmaceutical Sciences. Available at: [Link]

-

YouTube. (2020). 1,3-dipolar cycloaddition reactions. YouTube. Available at: [Link]

-

MDPI. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Alkynes are important functional groups in human therapeutics. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors. ResearchGate. Available at: [Link]

-

National Institutes of Health. (2024). Regioselective Formation of Pyridines by Cycloaddition/Cycloreversion of 1,4-Oxazinone Precursors with Bisalkyne Substrates. National Library of Medicine. Available at: [Link]

Sources

- 1. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Synthesis, structure and in vitro antiproliferative effects of alkyne-linked 1,2,4-thiadiazole hybrids including erlotinib- and ferrocene-containing derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 11. Click Chemistry [organic-chemistry.org]

- 12. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. broadpharm.com [broadpharm.com]

A Guide to the Structure-Activity Relationship (SAR) of 2-Amino-1,3,4-Thiadiazoles: A Privileged Scaffold in Modern Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

The 2-amino-1,3,4-thiadiazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its inherent physicochemical properties, including metabolic stability, hydrogen bonding capacity, and rigid planar structure, have established it as a "privileged" framework in the design of novel therapeutic agents.[1] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this versatile scaffold across a spectrum of biological targets. We will dissect the causal links between specific structural modifications at the key C2 and C5 positions and the resulting pharmacological activities, including antimicrobial, anticancer, antiviral, and enzyme inhibitory effects. This document is intended to serve as a foundational resource for researchers, offering field-proven insights, detailed experimental considerations, and a strategic roadmap for leveraging the 2-amino-1,3,4-thiadiazole scaffold in contemporary drug discovery programs.

The 2-Amino-1,3,4-Thiadiazole Core: A Foundation for Versatility

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing sulfur and two nitrogen atoms. The 2-amino substituted variant is particularly noteworthy due to its unique electronic and structural features. The exocyclic amino group at the C2 position and the substitutable C5 position serve as primary handles for chemical modification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles. The ring's nitrogen atoms act as hydrogen bond acceptors, while the amino group provides a crucial hydrogen bond donor, facilitating strong interactions with biological targets.[2]

The core structure allows for two primary points of diversification (R¹ and R²), which are fundamental to all SAR studies. Understanding how modifications at these sites influence biological activity is the central theme of this guide.

Caption: Key diversification points on the 2-amino-1,3,4-thiadiazole scaffold.

SAR in Antimicrobial Drug Development

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities. The 2-amino-1,3,4-thiadiazole scaffold has proven to be a fertile ground for developing potent antibacterial and antifungal agents.[3] Many derivatives have demonstrated activity superior to or comparable with standard-of-care drugs.[3]

Key SAR Insights for Antibacterial and Antifungal Activity

The guiding principle in this area is that the nature of the substituent at both the C5 position and the 2-amino group can dramatically alter the antimicrobial spectrum and potency.[4]

-

Influence of C5-Aryl Substituents: The introduction of an aromatic or heteroaromatic ring at the C5 position is a common strategy. The electronic nature of this ring is a critical determinant of activity.

-

Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as a nitro (-NO₂) group, on a C5-phenyl ring consistently enhances both antibacterial and antifungal activity. For instance, compounds possessing a p-nitroaniline moiety have shown the most promising results in several studies.[4] This is likely due to altered electronic distribution across the molecule, potentially enhancing its ability to interfere with microbial processes.

-

Halogens: Substitution with halogens (e.g., -Cl, -F) on the C5-aryl ring also tends to increase potency. A 2,4-dichlorophenylamino derivative, for example, exhibited antifungal activity higher than the standard drug itraconazole.[4]

-

-

Influence of 2-Amino Group Substituents: While C5 is critical, modifications at the 2-amino position fine-tune the activity spectrum.

-

Linking the 2-amino group to another heterocyclic core, such as benzothiazole, has yielded compounds with potent activity. The specific substituents on the benzothiazole ring can shift the activity profile from primarily antibacterial to antifungal.[4] For example, derivatives with 2-acetoxyphenyl or 2,4-dichlorophenyl groups showed strong antibacterial effects, whereas those with 2-aminophenyl or 2,4-dichlorophenoxymethyl groups displayed potent antifungal activity.[4]

-

Data Summary: Antimicrobial Activity

The following table summarizes representative SAR data for antimicrobial 2-amino-1,3,4-thiadiazole derivatives.

| Compound ID | C5-Substituent (R²) | 2-Amino Substituent (R¹) | Key Finding | Reference |

| 14d | Phenyl | 2,4-Dichlorophenylamino | Higher antifungal activity (MIC = 32.6 µg/mL) vs. Itraconazole (MIC = 47.5 µg/mL). | [4] |

| 14f | Phenyl | Morpholinoethylamino | High activity against C. nonalbicans (MIC = 34.4 µg/mL) vs. Itraconazole (MIC = 85.6 µg/mL). | [4] |

| 15 | Phenyl | p-Nitroaniline | Most promising antibacterial and antifungal properties in its series. | [4] |

| 44c | Arylamino | Nitro group | Activity against S. aureus similar to benzylpenicillin. | [4] |

SAR in Anticancer Drug Development

The 2-amino-1,3,4-thiadiazole scaffold is present in compounds that target a multitude of pathways crucial for cancer cell proliferation and survival.[5] The cytostatic properties of the parent compound were identified decades ago, sparking extensive research into its derivatives.[4]

Key SAR Insights for Anticancer Activity

The general strategy involves introducing an aromatic ring at the C5 position, as this consistently enhances the anticancer effect.[5] The efficacy is then modulated by the substituents on this ring and the group attached to the 2-amino position.

-

Targeting Protein Kinases: Many cancers are driven by aberrant kinase signaling.

-

VEGFR-2 Inhibition: 1,2,3-Thiadiazole substituted pyrazolones have been identified as potent inhibitors of KDR/VEGFR-2 kinase, a key player in angiogenesis.[3]

-

ERK Pathway Inhibition: Certain derivatives have been shown to inhibit the extracellular signal-regulated kinase (ERK) pathway, which is critical for cell proliferation, leading to cell cycle arrest in non-small cell lung carcinoma cells.[6]

-

-

Tubulin Polymerization Inhibition: The cytoskeleton is a validated anticancer target. Some 1,3,4-thiadiazole derivatives act as microtubule-destabilizing agents, binding to tubulin and preventing its assembly, which induces cell cycle arrest and apoptosis.[7]

-

General Antiproliferative Activity:

-

Substitution with a 2,4-dihydroxyphenyl group at C5 combined with a 2,4-dichlorophenylamino group at C2 resulted in a compound with significantly higher antiproliferative activity against rectal (SW707) and breast (T47D) cancer cell lines than the reference drug cisplatin.[8]

-

The introduction of a benzenesulfonylmethyl)phenyl moiety at the C5 position led to a novel compound with potent anti-proliferative effects against colon cancer cells (LoVo, IC₅₀ = 2.44 µM).[5]

-

Data Summary: Anticancer Activity

| Compound Class | Target/Mechanism | Key Structural Features | Representative Activity | Reference |

| Phenyl-Thiadiazoles | Antiproliferative | C5-(2,4-dihydroxyphenyl), C2-(2,4-dichlorophenylamino) | ID₅₀ lower than cisplatin for SW707 and T47D cell lines. | [8] |

| Phenyl-Thiadiazoles | FAK Inhibition | Amide derivatives of 5-aryl-1,3,4-thiadiazol-2-amine | Micromolar inhibitors targeting the ATP-binding pocket. | [5] |

| Fused Thiadiazoles | Tubulin Destabilization | Varied complex structures | Disrupt microtubule formation, leading to cell cycle arrest. | [7] |

| Phenyl-Thiadiazoles | ERK Pathway Inhibition | Specific FABT derivative | Induces G2/M cell cycle arrest in lung cancer cells. | [6] |

SAR as Carbonic Anhydrase Inhibitors

The 2-amino-1,3,4-thiadiazole scaffold forms the backbone of clinically significant carbonic anhydrase (CA) inhibitors like Acetazolamide and Methazolamide, which are used to treat glaucoma, epilepsy, and other conditions.[4]

Key SAR Insights for CA Inhibition

The quintessential feature for CA inhibition is a sulfonamide (-SO₂NH₂) group, typically attached to the C5 position. The thiadiazole ring acts as a scaffold to correctly orient the sulfonamide moiety for optimal binding within the enzyme's active site.

-

The Sulfonamide Anchor: X-ray crystallography studies reveal that the sulfonamide group binds directly to the zinc ion at the core of the CA active site.[9] The thiadiazole ring itself makes crucial hydrogen bonds with nearby amino acid residues like Thr199 and Glu106.[9]

-

Role of the 2-Amino Group: The activity is highly dependent on the substituent at the 2-amino position.

-

A free amino group (as in 5-amino-1,3,4-thiadiazole-2-sulfonamide) is a potent inhibitor.[10]

-

Acylation of this amino group (e.g., acetyl in Acetazolamide) often maintains or enhances potency. A clear correlation exists where inhibitory potency (I₅₀) is directly proportional to the compound's ability to lower intraocular pressure.[10]

-

Data Summary: Carbonic Anhydrase II Inhibition

| Compound | 2-Amino Substituent (R¹) | I₅₀ (M) | Key Finding | Reference |

| Acetazolamide Precursor | -NH₂ (Amino) | 1.91 x 10⁻⁷ | The foundational structure for potent inhibition. | [10] |

| Acetazolamide | -NHCOCH₃ (Acetylamino) | 3.3 x 10⁻⁸ | Acylation significantly increases inhibitory potency. | [10] |

| Methazolamide | Methylated Acetazolamide | N/A | A more potent CA inhibitor than Acetazolamide. | [4] |

Experimental Protocols and Workflows

Synthesizing and evaluating libraries of compounds are central to any SAR study. A trustworthy protocol is a self-validating system, ensuring reproducibility and reliability of the resulting data.

General Synthetic Protocol: Synthesis of 5-Aryl-2-amino-1,3,4-thiadiazoles

This protocol describes a common and reliable method for synthesizing the core scaffold, which involves the acid-catalyzed cyclization of a thiosemicarbazide intermediate.[11]

Caption: Typical workflow for the synthesis of C5-aryl substituted 2-amino-1,3,4-thiadiazoles.

Step-by-Step Methodology:

-

Preparation of Acylthiosemicarbazide: An appropriately substituted aryl carboxylic acid is converted to its acyl chloride (e.g., using thionyl chloride). The resulting acyl chloride is then reacted with thiosemicarbazide in a suitable solvent (e.g., ethanol) to form the N-aroyl-thiosemicarbazide intermediate.

-

Dehydrocyclization: The purified acylthiosemicarbazide is added portion-wise to a cold (0-5 °C) solution of concentrated sulfuric acid with constant stirring. The reaction mixture is stirred for a specified time, allowing the intramolecular cyclization and dehydration to occur.

-

Work-up: The acidic mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The mixture is then neutralized with a base (e.g., ammonium hydroxide).

-

Purification: The solid product is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent system (e.g., ethanol-water) to yield the final 5-aryl-2-amino-1,3,4-thiadiazole.[11]

Workflow for a Typical SAR Study

A systematic SAR study follows a logical, iterative cycle of design, synthesis, and testing.

Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.

Conclusion and Future Perspectives

The 2-amino-1,3,4-thiadiazole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability and the clear, often predictable, influence of substituents at its C2 and C5 positions make it an ideal starting point for drug discovery campaigns. SAR studies have consistently shown that fine-tuning the electronic and steric properties of these substituents can yield compounds with high potency and selectivity against microbial, cancer, and other disease-relevant targets.

Future work will likely focus on creating hybrid molecules that combine the 2-amino-1,3,4-thiadiazole core with other known pharmacophores to achieve synergistic effects or novel mechanisms of action. As our understanding of disease biology deepens, this versatile and potent scaffold will undoubtedly continue to be a cornerstone of therapeutic innovation.

References

-

Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566. Available from: [Link]

-

Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Available from: [Link]

-

Serban, E., & Serban, G. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(5), 1187. Available from: [Link]

-

Jain, A., Sharma, R., & Kumar, P. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 1(5), 44-49. Available from: [Link]

-

Gaber, M., El-Ghamry, H. A., Atalla, A. A., & Al-Ghorbani, M. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30099–30113. Available from: [Link]

-

Patel, K., & Patel, P. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bio-express. Available from: [Link]

-

Kaur, R., & Sharma, P. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Chemistry, 4(4), 1461-1491. Available from: [Link]

-

Struga, M., & Jabłońska, P. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. International Journal of Molecular Sciences, 25(3), 1836. Available from: [Link]

-

Ioniță, P., Caira, M. R., & Vlase, I. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8111. Available from: [Link]

-

Wieczerzak, M., & Gębczak, K. (2022). Thiadiazole derivatives as anticancer agents. Postepy higieny i medycyny doswiadczalnej, 76, 1-13. Available from: [Link]

-

Sugrue, M. F., & Maren, T. H. (1984). 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye. Journal of Ocular Pharmacology and Therapeutics, 1(3), 283-292. Available from: [Link]

-

Lo, C., et al. (2012). 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells. Bioorganic & Medicinal Chemistry Letters, 22(17), 5439-5444. Available from: [Link]

-

El-Gamal, M. I., & Al-Said, M. S. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 1-28. Available from: [Link]

-